Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHRVJSNZLHEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Common Preparation Methods
One of the primary methods for synthesizing Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate involves a cyclization reaction between ethyl 2-bromoacetate and 4-aminopyridine, followed by cyclization with thiourea. This method typically proceeds as follows:
Step 1: The reaction of ethyl 2-bromoacetate with 4-aminopyridine forms an intermediate.
Step 2: The intermediate undergoes cyclization with thiourea under heating conditions, often in solvents such as ethanol or acetonitrile.
This method is favored for its straightforward approach to forming the thiazole ring fused with the pyridine moiety, which is crucial for the biological activity of the compound.
Another method involves a multi-step synthesis that includes various thiazole derivatives and pyridine. This method may include:
Formation of Thiazole Derivatives: Utilizing different thiazole precursors to modify the properties of the final compound.
Pyridine Ring Incorporation: The pyridine ring can be introduced at different stages of synthesis to optimize yield and purity.
Careful control of reaction conditions such as temperature, solvent choice, and reaction time is essential to ensure high yields and purity of the final product.
Reaction Conditions
The successful synthesis of this compound relies on specific reaction conditions:
| Parameter | Details |
|---|---|
| Solvents Used | Ethanol, Acetonitrile |
| Temperature | Elevated temperatures (typically 60-100°C) |
| Reaction Time | Varies from several hours to overnight |
| Catalysts | Occasionally, bases like sodium ethoxide are used |
Yield Optimization
In industrial settings, methods for optimizing yield include:
Continuous Flow Reactors: These allow for precise control over reaction conditions and can improve scalability.
Automated Systems: Implementing automated systems can help maintain optimal temperature and pressure throughout the reaction process.
These advancements are critical for ensuring that large-scale production meets quality standards while maximizing efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical transformations:
| Type of Reaction | Details |
|---|---|
| Oxidation | Can be oxidized using hydrogen peroxide or potassium permanganate. |
| Reduction | Reduction can be performed using sodium borohydride or lithium aluminum hydride. |
| Substitution | Nucleophilic substitution reactions may occur on the thiazole or pyridine rings. |
These reactions expand the utility of this compound in synthetic organic chemistry and medicinal applications.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis to yield the carboxylic acid derivative:
- Reagents : Aqueous KOH (10%) in THF/methanol (1:1).
- Conditions : Stirring at room temperature for 3 hours.
- Product : 2-(Pyridin-4-yl)thiazole-4-carboxylic acid.
- Yield : 80% after neutralization with HCl .
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | KOH (10%), THF/MeOH, RT, 3 h | 2-(Pyridin-4-yl)thiazole-4-carboxylic acid | 80% |
Hydrazide Formation
The ethyl ester reacts with hydrazine hydrate to form hydrazides for downstream applications:
- Conditions : Reflux in absolute ethanol for 6 hours.
- Product : 2-(Pyridin-4-yl)thiazole-4-carbohydrazide.
- Application : Intermediate for synthesizing oxadiazoles and triazoles via condensation with carbonyl compounds .
Nucleophilic Substitution Reactions
The thiazole and pyridine rings undergo substitutions:
- Electrophilic Substitution : Halogenation at the thiazole C5 position using bromine or iodine .
- Nucleophilic Substitution : Amines or thiols displace leaving groups (e.g., halides) under basic conditions .
Example :
- Reaction with allylisothiocyanate forms N-allyl derivatives, which cyclize to triazole-thiones under basic conditions .
Oxidation and Reduction
- Oxidation : Thiazole sulfurs can be oxidized to sulfoxides or sulfones using H₂O₂ or KMnO₄ .
- Reduction : LiAlH₄ reduces ester groups to alcohols, though this is less common due to competing ring reactivity .
Condensation Reactions
The hydrazide derivative participates in condensations:
- With acetylacetone : Forms pyrazole derivatives via cyclocondensation .
- With aldehydes : Produces Schiff bases, which are precursors for antimicrobial agents .
Conditions : Reflux in ethanol for 4–6 hours.
Yield : 70–85% for pyrazole derivatives .
Transesterification
Partial transesterification occurs during recrystallization in methanol-d₄, exchanging the ethyl ester for a methyl-d₃ group . This highlights the ester’s lability under protic conditions.
Cyclization and Heterocycle Formation
- Thiadiazole Synthesis : Reaction with thiosemicarbazide forms 1,3,4-thiadiazoles, which exhibit antimicrobial activity .
- Oxadiazole Formation : Hydrazides react with acetic anhydride to yield 1,3,4-oxadiazoles .
| Derivative Type | Reagents | Biological Activity |
|---|---|---|
| 1,3,4-Thiadiazoles | Thiosemicarbazide, EtOH | Antifungal, antibacterial |
| 1,3,4-Oxadiazoles | Acetic anhydride, reflux | Cytotoxic agents |
Reaction Mechanistic Insights
- Steric Effects : The pyridine ring’s twist relative to the thiazole (68.06° tilt ) reduces π-conjugation, directing reactivity toward electrophilic substitutions at the thiazole C5 position.
- Hydrogen Bonding : Intermolecular H-bonding with the pyridine N atom stabilizes intermediates during cyclization .
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity :
- Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate has demonstrated promising antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. Studies show that compounds with thiazole and pyridine moieties often exhibit enhanced antimicrobial properties due to their ability to interact with bacterial cell membranes and inhibit vital cellular processes.
- Antifungal Properties :
- Anticancer Potential :
Agrochemical Applications
- Crop Protection :
- Pesticide Development :
Material Science Applications
-
Photographic Sensitizers :
- Thiazole derivatives have been utilized as photographic sensitizers due to their ability to absorb light and facilitate photochemical reactions. This compound's unique properties may enhance the performance of photographic materials.
- Catalysis :
Table 1: Biological Activities of this compound
| Activity Type | Pathogen/Cell Line | Effectiveness | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate | |
| Antifungal | Fusarium oxysporum | High | |
| Cytotoxicity | HeLa Cells | Significant |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate with key analogs, focusing on structural variations, synthesis pathways, and inferred physicochemical properties.
Substitution at the Thiazole 2-Position
a) Ethyl 2-(Trifluoromethyl)-1,3-Thiazole-4-Carboxylate
- Structure : Replaces pyridin-4-yl with a trifluoromethyl (-CF₃) group.
- Key Differences : The -CF₃ group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to the pyridine ring. This substitution is favored in agrochemicals for resistance to oxidative degradation .
- Synthesis : Likely involves direct trifluoromethylation of the thiazole precursor, differing from the condensation method used for the pyridinyl analog.
b) Ethyl 2-(5-Bromo-2-Thienyl)-1,3-Thiazole-4-Carboxylate
- Structure : Substitutes pyridin-4-yl with a bromothiophene group.
- Key Differences : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic flexibility absent in the pyridinyl derivative. The thiophene ring contributes to π-conjugation, relevant in organic electronics .
c) Ethyl 2-(4-Hydroxyphenyl)-1,3-Thiazole-4-Carboxylate
Functionalization at the Thiazole 4-Position
a) Ethyl 4-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]-1,3-Thiazole-2-Carboxylate
- Structure : Incorporates a 1,2,4-oxadiazole ring linked to pyridine at the thiazole 4-position.
- This structural complexity may require multi-step synthesis compared to the straightforward condensation of the parent compound .
Hybrid Systems with Additional Heterocycles
a) Ethyl 2-[4-(2-Oxo-1,4-Dihydroquinazolin-3-yl)Piperidin-1-yl]-1,3-Thiazole-4-Carboxylate
- Structure: Combines thiazole with a quinazolinone-piperidine system.
- Key Differences : The extended heterocyclic framework enhances interactions with biological targets (e.g., enzymes, receptors), making it a candidate for anticancer agents. Synthesis likely involves sequential cyclization and coupling steps, contrasting with the simpler one-pot synthesis of the pyridinyl-thiazole derivative .
Structural and Physicochemical Data Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₁H₁₀N₂O₂S | 234.27 g/mol | Pyridin-4-yl | Moderate lipophilicity, π-π stacking ability |
| Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | C₇H₆F₃NO₂S | 225.19 g/mol | -CF₃ | High metabolic stability, increased logP |
| Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate | C₁₀H₈BrNO₂S₂ | 329.21 g/mol | 5-Bromo-thiophene | Reactivity in cross-coupling reactions |
| Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate | C₁₂H₁₁NO₃S | 249.29 g/mol | 4-Hydroxyphenyl | Enhanced solubility via H-bonding |
Biological Activity
Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound characterized by the presence of thiazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring fused with a pyridine ring, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions often involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical in disease processes, such as kinases and proteases involved in cancer progression and microbial resistance.
- Neuroprotective Effects : Similar compounds have demonstrated the ability to inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative disorders.
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Studies indicate that derivatives of thiazole compounds exhibit potent activity against various bacterial and fungal strains. For example:
| Compound | Target Organism | Activity |
|---|---|---|
| 4e | Bacillus subtilis | Promising |
| 4f | Aspergillus niger | Promising |
| 4k | Various bacteria | Moderate |
| 4l | Various fungi | Moderate |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties. It has been tested against several cancer cell lines with promising results:
The structure-activity relationship (SAR) studies indicate that modifications to the thiazole or pyridine rings can enhance cytotoxicity against these cell lines .
Antiviral Activity
Preliminary studies have indicated potential antiviral effects of this compound. Compounds with similar structures have been shown to inhibit viral replication in vitro, although specific data on this compound remains limited .
Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound derivatives:
- Synthesis and Antimicrobial Study : A study synthesized various derivatives and evaluated their antimicrobial activity against standard strains. The most active compounds were those substituted with electron-withdrawing groups on the aromatic rings .
- Anticancer Evaluation : Another research effort assessed the cytotoxicity of this compound against multiple cancer cell lines, revealing significant antiproliferative effects that warrant further investigation for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via the Hantzsch thiazole synthesis. A typical route involves reacting a pyridinyl-substituted α-bromo ketone derivative (e.g., ethyl 2-bromo-2-(pyridin-4-yl)acetate) with thiourea under basic conditions (e.g., KOH/EtOH). Optimization includes controlling temperature (70–90°C), reaction time (6–12 hours), and stoichiometry (1:1.2 molar ratio of bromoester to thiourea). Post-reaction, purification via silica gel chromatography (eluent: hexane/ethyl acetate) yields the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and pyridinyl substitution. The thiazole C4-carboxylate proton typically appears as a singlet at δ ~8.2–8.5 ppm .
- HRMS : Verify molecular ion ([M+H]+) with <5 ppm mass accuracy.
- IR : Identify carbonyl (C=O) stretching at ~1700–1720 cm⁻¹ and thiazole ring vibrations at ~1540–1600 cm⁻¹ .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodology : The compound serves as a scaffold for developing kinase inhibitors or antimicrobial agents. Researchers functionalize the pyridinyl or thiazole moieties to enhance binding affinity. For example:
- Introduce sulfonamide groups at the thiazole C2 position to target bacterial gyrase.
- Modify the pyridinyl ring with halogens to improve metabolic stability .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s electronic structure, and which software tools are recommended?
- Methodology : Single-crystal X-ray diffraction with SHELXL (v.2018+) refines bond lengths and angles. Key steps:
- Use Olex2 or WinGX for data integration.
- Apply Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···N hydrogen bonds between thiazole and pyridinyl groups).
- Cross-validate with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to resolve discrepancies in charge distribution .
Q. How do researchers address contradictions between experimental bioactivity data and computational docking predictions?
- Methodology :
- Statistical Analysis : Use Bland-Altman plots to assess bias between in vitro IC50 values and docking scores (e.g., AutoDock Vina).
- Solvent Effects : Re-dock with explicit solvent models (e.g., TIP3P water) to account for hydration.
- Conformational Sampling : Perform molecular dynamics simulations (50 ns, NAMD) to identify flexible regions in the target protein that may alter binding .
Q. What strategies are employed to analyze hydrogen-bonding networks in co-crystals of this compound with biological targets?
- Methodology :
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury (CCDC).
- Thermal Ellipsoids : Evaluate disorder in co-crystals via anisotropic displacement parameters.
- Synthonic Engineering : Compare interaction energies (PIXEL method) to prioritize co-formers (e.g., carboxylic acids) for stability .
Q. How can researchers mitigate synthetic byproducts during scale-up, and what analytical tools monitor purity?
- Methodology :
- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., cooling rate during crystallization).
- HPLC-PDA : Employ a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection at 254 nm to track impurities.
- LC-MS/MS : Detect trace byproducts (e.g., hydrolyzed carboxylate derivatives) with MRM transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
